3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (hereinafter referred to as Compound A) is an organic compound that has been studied extensively for its potential applications in various areas of scientific research. Compound A has been found to possess properties such as high solubility, good stability, and low toxicity, which make it an attractive choice for laboratory experiments.
Scientific Research Applications
Compound A has been studied for its potential applications in various areas of scientific research. Compound A has been found to possess properties such as high solubility, good stability, and low toxicity, which make it an attractive choice for laboratory experiments. Compound A has been used in the synthesis of various organic compounds, such as heterocyclic compounds, and has been studied for its potential applications in drug discovery, materials science, and biotechnology.
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in the compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of targets.
Mode of Action
It is known that the incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is known that piperazine can be found in biologically active compounds for a variety of disease states , suggesting that the compound could potentially affect a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that piperazine can be found in biologically active compounds for a variety of disease states , suggesting that the compound could potentially have a wide range of molecular and cellular effects.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for laboratory experiments. Compound A has high solubility, which makes it easy to work with in the lab. Compound A has good stability, which makes it suitable for use in long-term experiments. Compound A has low toxicity, which makes it a safe choice for laboratory experiments. However, Compound A also has some limitations for laboratory experiments. Compound A is not very water soluble, which can make it difficult to work with in aqueous solutions. Compound A is also not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.
Future Directions
The potential applications of Compound A are still being explored. Possible future directions include the development of new synthetic methods for the synthesis of Compound A, the study of its mechanism of action, the exploration of its potential applications in drug discovery, materials science, and biotechnology, and the investigation of its potential effects on various biochemical and physiological processes in the body. Additionally, further research into the advantages and limitations of Compound A for laboratory experiments is necessary in order to optimize its use in the lab.
Synthesis Methods
Compound A can be synthesized in a two-step process. The first step involves the reaction of 4-bromophenylethyl piperazine with 1H-pyrazol-1-ylpyridazine in the presence of a suitable base such as sodium hydroxide. This reaction produces a compound known as 4-[2-(4-bromophenyl)ethyl]piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (hereinafter referred to as Compound B). The second step involves the reaction of Compound B with 3-chloro-5-methylpyridine in the presence of a suitable base such as sodium hydroxide. This reaction produces Compound A.
properties
IUPAC Name |
3-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6/c20-17-4-2-16(3-5-17)8-11-24-12-14-25(15-13-24)18-6-7-19(23-22-18)26-10-1-9-21-26/h1-7,9-10H,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKJOOQXACNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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